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Compound of Interest

6-Methoxy-1-methyl-1H-indole-2-
Compound Name:
carboxylic acid

Cat. No.: B1362781

An In-Depth Technical Guide to the Spectroscopic Profile of 6-Methoxy-1-methyl-1H-indole-2-
carboxylic acid

Introduction

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a member of the indole class of
heterocyclic compounds, a core scaffold in numerous pharmacologically active molecules and
natural products. The precise characterization of such molecules is fundamental to research
and development in medicinal chemistry, ensuring structural integrity, purity, and batch-to-batch
consistency. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint
of a molecule's structure.

This guide offers a comprehensive analysis of the key spectroscopic data for 6-Methoxy-1-
methyl-1H-indole-2-carboxylic acid, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As a senior application
scientist, the focus extends beyond mere data presentation to elucidate the causal
relationships between the molecular structure and its spectral output, providing researchers
with a robust framework for structural verification and interpretation.

Molecular Structure and Isomeric Context

The structural foundation of the analysis is the specific arrangement of atoms and functional
groups within the molecule. The IUPAC name defines a precise substitution pattern on the
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indole ring system, which is critical for assigning spectroscopic signals.

Caption: Molecular structure of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

H NMR spectroscopy is the cornerstone for determining the constitution of organic molecules
by mapping the chemical environment of hydrogen atoms. For this compound, it allows for the
unambiguous placement of substituents on the indole core.

Expertise & Experience: Experimental Protocol

The choice of solvent is critical for compounds containing acidic protons.

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent. Dimethyl sulfoxide-de (DMSO-ds) is an excellent choice as it solubilizes
the carboxylic acid and its hydrogen-bonding capacity shifts the acidic -COOH proton
significantly downfield, preventing exchange with residual water and allowing for its clear
observation. Methanol-d4 (CDsOD) is an alternative, though the acidic proton will exchange
with the solvent's deuterium, causing the -COOH signal to disappear.

 Instrument Configuration: The spectrum should be acquired on a high-field NMR
spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, particularly for
the aromatic protons.

o Data Acquisition: Standard acquisition parameters include a 30-degree pulse angle, a
relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).

Data Presentation & Authoritative Grounding

While a complete, published spectrum for this exact N-methylated compound is not readily
available, its *H NMR profile can be reliably predicted based on data from the closely related 6-
methoxy-1H-indole-2-carboxylic acid and established substituent effects of N-methylation.[1][2]
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Predicted Coupling
Proton . . T :
. Chemical Shift  Multiplicity Constant (J, Integration
Assighment
(3, ppm) Hz)
COOH ~12.0-13.0 Broad Singlet - 1H
H-7 ~7.50 Doublet J=8.8 1H
H-3 ~7.15 Singlet - 1H
H-5 ~7.00 Doublet J=22 1H
Doublet of
H-4 ~6.85 J=8.8, 22 1H
Doublets
N-CHs ~3.90 Singlet - 3H
O-CHs ~3.80 Singlet - 3H

Trustworthiness: Interpretation of the Spectrum

The predicted spectrum is a self-validating system based on fundamental chemical principles:

o Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad
singlet far downfield in DMSO-ds, confirming the presence of the acid functional group.

o Aromatic Protons (H-4, H-5, H-7): These protons on the benzene portion of the indole ring
form a coupled system. H-7 is ortho to the electron-donating nitrogen atom and is expected
to be downfield. It appears as a doublet due to coupling with H-4. H-5 is ortho to the
electron-donating methoxy group, but its signal is shifted upfield and appears as a small
doublet due to meta-coupling with H-7. H-4 is coupled to both H-5 (ortho) and H-7 (meta),
resulting in a doublet of doublets.

 Indole Proton (H-3): This proton is on the pyrrole ring and typically appears as a singlet, as
adjacent positions are substituted.

o Methyl Protons (N-CHs and O-CHs): The N-methyl and O-methoxy groups each produce a
sharp singlet, integrating to three protons. The N-methyl signal is typically found around 3.9-
4.0 ppm. The O-methoxy signal is slightly more shielded, appearing around 3.8 ppm. The
absence of a broad N-H signal around 11-12 ppm is a key confirmation of N-methylation.[3]
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Caption: Predicted *H NMR assignments for 6-Methoxy-1-methyl-1H-indole-2-carboxylic
acid.

Carbon-13 (**C) NMR Spectroscopy

13C NMR spectroscopy complements *H NMR by providing a count of unique carbon atoms and
information about their electronic environment (hybridization, attached electronegative atoms).

Expertise & Experience: Experimental Protocol

o Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is
typically required compared to *H NMR. DMSO-de is again a suitable solvent.

 Instrument Configuration: The experiment is run on the same spectrometer, switching the
probe to the 3C frequency (e.g., 100 MHz for a 400 MHz instrument).

o Data Acquisition: A standard proton-decoupled sequence is used, which results in all carbon
signals appearing as singlets. A larger number of scans (hundreds to thousands) is
necessary due to the low natural abundance of the 13C isotope.

Data Presentation & Authoritative Grounding

The chemical shifts are predicted based on general values for indole derivatives and known
substituent chemical shift (SCS) effects.[4][5]
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C=0 (Carboxylic) ~163
C-6 (C-OCHs3) ~158
C-7a ~138
C-2 ~132
C-3a ~123
C-7 ~120
C-14 ~112
C-3 ~105
C-5 ~95
O-CHs ~56
N-CHs ~33

Trustworthiness: Interpretation of the Spectrum

e Carbonyl Carbon (C=0): The carboxylic acid carbon is the most deshielded, appearing
around 163 ppm.

o Aromatic & Heterocyclic Carbons: The carbon attached to the methoxy group (C-6) is
significantly deshielded by the oxygen atom. The quaternary carbons (C-2, C-3a, C-7a) can
be identified through advanced techniques like DEPT or by their typically lower intensity. The
chemical shifts of the protonated carbons (C-3, C-4, C-5, C-7) are influenced by the electron-
donating effects of the nitrogen and methoxy groups, generally appearing in the 95-120 ppm
range.

e Methyl Carbons: The O-CHs carbon appears around 56 ppm, a typical value for an aromatic
methoxy group. The N-CHs carbon is more shielded, appearing around 33 ppm.

Mass Spectrometry (MS)
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Mass spectrometry is a destructive analytical technique that provides the exact molecular
weight of a compound and offers structural clues through its fragmentation pattern.

Expertise & Experience: Experimental Protocol

o Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) at a low concentration (ug/mL to ng/mL).

« lonization: Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule.
It will typically produce a protonated molecule [M+H]* in positive ion mode or a deprotonated
molecule [M-H]~ in negative ion mode.

e Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer
(e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can determine
the molecular formula with high accuracy.

Data Presentation & Authoritative Grounding

The predicted mass spectrometric data for the molecular formula C11H11NOs is derived from
computational tools and general fragmentation knowledge of indole derivatives.[6][7]

lon Calculated m/z Interpretation
[M]+ 205.07 Molecular lon (in EI-MS)

Protonated Molecule (in ESI-
[M+H]* 206.08

MS)

Deprotonated Molecule (in
[M-H]- 204.07

ESI-MS)

Loss of the carboxylic acid
[M-COOH]* 160.07

group

Subsequent loss of methyl and
[M-CHs-CQOJ* 162.05

CO

Trustworthiness: Fragmentation Pathway
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The fragmentation of indole derivatives is well-documented.[8][9] A primary fragmentation
pathway involves the loss of the carboxylic acid group (-COOH, 45 Da). Further fragmentation
can occur through the loss of the N-methyl group or cleavage of the indole ring system.

[M+H]*

m/z = 206.08

HCOOH (46 Da)

[M-HCOOH]*
m/z = 160.07

Click to download full resolution via product page

Caption: A primary fragmentation pathway for 6-Methoxy-1-methyl-1H-indole-2-carboxylic
acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Experimental Protocol

o Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated
Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively,
a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample
with dry KBr and pressing it into a transparent disk.

o Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm~1.

Data Presentation & Authoritative Grounding

The characteristic absorption bands are predicted based on extensive databases and literature
on indole and carboxylic acid derivatives.[10][11][12]
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Wavenumber (cm~—?) Vibration Type Functional Group
2500-3300 O-H stretch (broad) Carboxylic Acid
~2950-3100 C-H stretch (aromatic) Indole Ring
~2850-2950 C-H stretch (aliphatic) -CHs Groups
~1680-1710 C=0 stretch (strong) Carboxylic Acid
~1580-1620 C=C stretch Aromatic Ring

~1250 & ~1050 C-O stretch Aryl-Alkyl Ether
~700-900 C-H bend (out-of-plane) Aromatic Substitution

Trustworthiness: Interpretation of the Spectrum

O-H and C=0 Stretch: The most prominent features will be a very broad absorption band
from ~2500-3300 cm~! due to the hydrogen-bonded O-H of the carboxylic acid dimer, and a
strong, sharp absorption around 1700 cm~* for the C=0 stretch.

e C-H Stretches: Aromatic C-H stretches appear above 3000 cm~1, while aliphatic C-H
stretches from the methyl groups will be just below 3000 cm~1.

e C-O Stretch: The presence of the methoxy group will be confirmed by a strong C-O
stretching band in the fingerprint region, typically around 1250 cm~2.

o Absence of N-H Stretch: Crucially, the absence of a sharp N-H stretching band around 3300-
3400 cm~1 provides strong evidence for the N-methyl substitution.[13]

Conclusion

The collective spectroscopic data provides a definitive and multi-faceted confirmation of the
structure of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid. *H and 13C NMR spectroscopy
precisely map the carbon-hydrogen framework and the location of substituents. Mass
spectrometry confirms the elemental composition and molecular weight with high accuracy.
Finally, Infrared spectroscopy validates the presence of the key functional groups—carboxylic
acid, methoxy, and the N-substituted indole ring. This integrated approach ensures the highest
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level of scientific integrity and trustworthiness for researchers in drug development and

chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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